3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with molecular targets through various pathways. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy and methoxypropyl groups can form additional hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-FORMALDEHYDE
Uniqueness
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C23H21FN2O5 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C23H21FN2O5/c1-25-17-7-4-3-6-16(17)23(22(25)30)18(19(27)14-8-10-15(24)11-9-14)20(28)21(29)26(23)12-5-13-31-2/h3-4,6-11,27H,5,12-13H2,1-2H3/b19-18+ |
InChI Key |
PGGORYACHJWQFX-VHEBQXMUSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CCCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCOC |
Origin of Product |
United States |
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